molecular formula C23H22N4O3 B2616816 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 941876-37-5

2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2616816
CAS RN: 941876-37-5
M. Wt: 402.454
InChI Key: PWYSQSJUXDTXFQ-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrazin-5-yl ring system . This type of ring system is found in various bioactive compounds, including some pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-5-yl ring system, with ethoxyphenyl and methylphenyl groups attached . The ethoxy group would likely provide some degree of polarity to the molecule, while the methylphenyl group would contribute to its hydrophobic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy group could increase its solubility in polar solvents, while the methylphenyl group could increase its solubility in nonpolar solvents .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on coordination complexes involving pyrazole-acetamide derivatives has shown significant potential for creating materials with unique properties. For instance, the study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives highlighted the effect of hydrogen bonding on the self-assembly process and demonstrated significant antioxidant activity. This suggests potential applications in developing materials with specific structural features and biological activities (Chkirate et al., 2019).

Computational and Pharmacological Evaluation

Another study by Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results showed varying degrees of binding and inhibitory effects across different targets, indicating the versatility of such compounds in pharmacological research (Faheem, 2018).

Anticancer Activity

The design, synthesis, and evaluation of cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives by Al-Sanea et al. (2020) showcased the potential for discovering new anticancer agents. One compound, in particular, showed appreciable cancer cell growth inhibition against several cancer cell lines, suggesting the utility of such structures in developing novel anticancer drugs (Al-Sanea et al., 2020).

Anti-Microbial Activities

A study by Saravanan et al. (2010) on novel thiazole derivatives incorporating a pyrazole moiety demonstrated significant anti-bacterial and anti-fungal activities. This research points to the potential use of similar compounds in developing new antimicrobial agents (Saravanan et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological studies. Compounds with similar structures have been found to have various biological activities, including acting as enzyme inhibitors or receptor agonists/antagonists .

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could include studying its synthesis, exploring its potential biological activities, and investigating its physical and chemical properties .

properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-3-30-19-10-6-17(7-11-19)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-18-8-4-16(2)5-9-18/h4-13,20-21,25H,3,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWPTSJPDPRYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide

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